2-Amino-4-methylthiazole
Overview
Description
2-Amino-4-methylthiazole is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its significant pharmacological properties and is used in various chemical and biological applications .
Mechanism of Action
Target of Action
2-Amino-4-methylthiazole (AMT) is a basic heterocyclic compound with a five-membered ring including one nitrogen and one sulfur atom Many compounds containing the thiazole system in the molecule exhibit a broad spectrum of pharmacological activity .
Mode of Action
The mode of action of AMT involves its interaction with its targets, leading to changes at the molecular level. The most stable tautomer of AMT, with the five-membered ring stabilized by two double C=C and C=N bonds, was detected in argon matrices after deposition
Biochemical Pathways
The biochemical pathways affected by AMT involve its photochemistry. When AMT/Ar matrices were exposed to 265 nm selective irradiation, three main photoproducts were photoproduced by a cleavage of the CS–CN bond together with hydrogen atom migration . The minor photoreaction caused by the cleavage of the CS–CC bond and followed by hydrogen migration formed 2-methyl-1H-azirene-1-carbimidothioic acid .
Pharmacokinetics
It is known that amt is a stable compound at room temperature .
Result of Action
The result of AMT’s action involves the formation of various photoproducts. Cleavage of the CS–CN bond followed by disruption of the N–C bond produced cyanamide and the C(CH3)=CH–S biradical that transformed into 2-methylthiirene . Further photoreactions produced 1-propyne-1-thiole or methylthioketene .
Action Environment
The action of AMT is influenced by environmental factors such as temperature and light exposure. AMT is stable at room temperature , and its photochemical reactions occur upon exposure to 265 nm selective irradiation .
Biochemical Analysis
Biochemical Properties
It has been found that the structure, tautomerization pathways, vibrational spectra, and photochemistry of 2-Amino-4-methylthiazole were studied by matrix isolation FTIR spectroscopy and DFT calculations . The most stable tautomer with the five-membered ring stabilized by two double C=C and C=N bonds, was detected .
Cellular Effects
Some studies suggest that it may have potential therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several steps. When exposed to 265 nm selective irradiation, three main photoproducts were produced by a cleavage of the CS–CN bond together with hydrogen atom migration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature . When exposed to UV irradiation, it undergoes photoreactions producing several photoproducts .
Metabolic Pathways
It is known that the compound can exist in several tautomeric forms, related to the migration of a proton within adjacent atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-4-methylthiazole can be synthesized through several methods. One common method involves the reaction of chloroacetone with thiourea in the presence of water. The reaction mixture is refluxed for two hours, followed by the addition of sodium hydroxide to separate the product . Another method involves the reaction of 2-oxothiazole with ammonia, forming the desired compound through a series of steps .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically follows the chloroacetone and thiourea route due to its efficiency and high yield. The process involves careful control of reaction conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
2-Amino-4-methylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones .
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines .
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles such as halides or alkyl groups .
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate
- Reducing agents: Lithium aluminum hydride
- Nucleophiles: Halides, alkyl groups
Major Products:
- Sulfoxides and sulfones (oxidation)
- Thiazolidines (reduction)
- Various substituted thiazoles (substitution)
Scientific Research Applications
2-Amino-4-methylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are important in the development of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases, including infections and cancer .
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other fine chemicals .
Comparison with Similar Compounds
- Abafungin
- Acotiamide
- Amiphenazole
- Amthamine
- Avatrombopag
- Aztreonam
- Cefepime
- Cefixime
- Ceftizoxime
- Ceftiofur
- Ceftibuten
- Cefpirome
- Famotidine
- Meloxicam
- Pramipexole
Properties
IUPAC Name |
4-methyl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-3-2-7-4(5)6-3/h2H,1H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQMXTJYCAJLGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166856 | |
Record name | 2-Amino-4-methylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID8139913 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1603-91-4 | |
Record name | 2-Amino-4-methylthiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1603-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-methylthiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-methylthiazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40462 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-4-methylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylthiazol-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.005 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-4-METHYLTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R95713542R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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